

Spectroscopic and Synthetic Profile of N-(tert-amyl)oxamic Acid: A Technical Guide

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Compound of Interest

Compound Name: [(1,1-Dimethylpropyl)amino]
(oxo)acetic acid

Cat. No.: B1293989

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for N-(tert-amyl)oxamic acid. Due to the absence of specific experimental literature for this compound, this document leverages data from analogous structures to offer a scientifically grounded projection of its chemical properties. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel oxamic acid derivatives.

Introduction

N-(tert-amyl)oxamic acid is a derivative of oxamic acid featuring a tert-amyl substituent on the amide nitrogen. While oxamic acid and its various N-substituted derivatives have been explored in medicinal chemistry, specific data for the N-tert-amyl variant is not readily available. This guide aims to fill this gap by providing a detailed, albeit predictive, analysis of its spectroscopic characteristics and a robust protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(tert-amyl)oxamic acid. These predictions are based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for N-(tert-amyl)oxamic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 13.0	Singlet (broad)	1H	-COOH
~7.8 - 8.2	Singlet (broad)	1H	-NH-
~1.85	Quartet	2H	-CH ₂ -
~1.35	Singlet	6H	-C(CH ₃) ₂
~0.85	Triplet	3H	-CH ₂ CH ₃

Table 2: Predicted ^{13}C NMR Data for N-(tert-amyl)oxamic acid

Chemical Shift (δ) ppm	Assignment
~162.5	Amide Carbonyl (-CONH-)
~160.0	Carboxylic Acid Carbonyl (-COOH)
~58.0	Quaternary Carbon (-C(CH ₃) ₂)
~35.0	Methylene Carbon (-CH ₂ -)
~27.0	Methyl Carbons (-C(CH ₃) ₂)
~8.5	Methyl Carbon (-CH ₂ CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-(tert-amyl)oxamic acid

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3300 (broad)	O-H (Carboxylic Acid)	Stretching
~3200	N-H (Amide)	Stretching
~2970	C-H (Alkyl)	Stretching
~1730	C=O (Carboxylic Acid)	Stretching
~1680	C=O (Amide I)	Stretching
~1550	N-H (Amide II)	Bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-(tert-amyl)oxamic acid

m/z	Ion
159.0895	[M] ⁺ (Molecular Ion)
114.0970	[M - COOH] ⁺
86.0969	[M - C ₂ O ₃ H] ⁺
72.0813	[C ₅ H ₁₂ N] ⁺

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of N-(tert-amyl)oxamic acid involves the reaction of tert-amylamine with diethyl oxalate, followed by hydrolysis of the resulting ester.

Materials and Methods

- tert-Amylamine
- Diethyl oxalate
- Ethanol (absolute)

- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Distilled water
- Magnetic stirrer
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

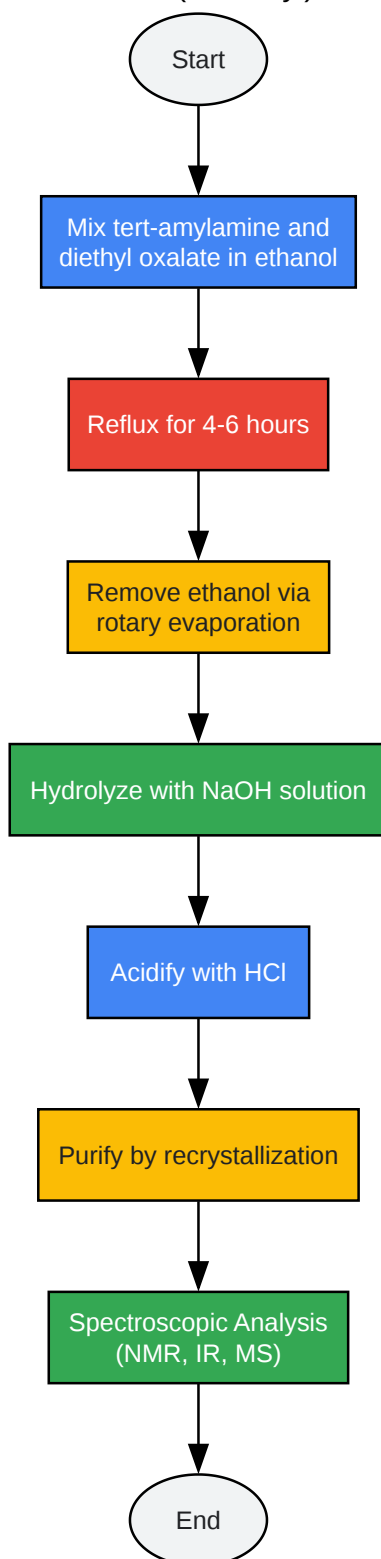
Step-by-Step Procedure

- **Amidation:** In a round-bottom flask, dissolve tert-amylamine (1.0 eq) in absolute ethanol. To this solution, add diethyl oxalate (1.1 eq) dropwise at room temperature with continuous stirring.
- **Reflux:** Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
- **Hydrolysis:** To the crude ethyl N-(tert-amyl)oxamate, add a 1M aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 12-18 hours.
- **Acidification and Extraction:** Cool the reaction mixture in an ice bath and acidify to pH 2-3 using 2M hydrochloric acid. The product, N-(tert-amyl)oxamic acid, will precipitate out. If it remains dissolved, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** The collected solid can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Visualized Workflows and Relationships

Experimental Workflow

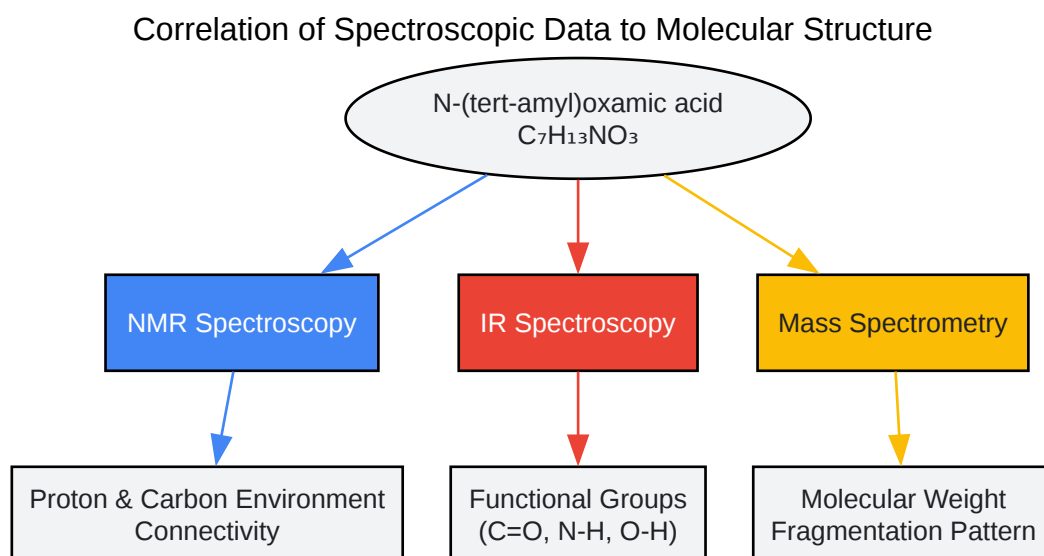
Experimental Workflow for N-(tert-amyl)oxamic acid Synthesis



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Caption: Synthesis and analysis workflow for N-(tert-amyl)oxamic acid.

Spectroscopic Data Correlation



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Caption: Relationship between spectroscopic methods and structural information.

Conclusion

This technical guide provides a foundational understanding of the anticipated chemical properties of N-(tert-amyl)oxamic acid. The predicted spectroscopic data and the detailed synthesis protocol offer a solid starting point for researchers to synthesize and characterize this novel compound. The provided workflows and data correlations aim to facilitate a deeper understanding of the experimental and analytical processes involved in the study of new chemical entities.

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